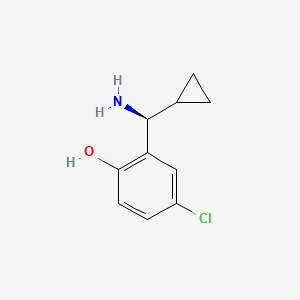
5-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carbonitrile: is an organic compound that belongs to the class of boronic esters. This compound is characterized by the presence of a thiophene ring substituted with a cyano group and a boronic ester group. It is commonly used in organic synthesis, particularly in cross-coupling reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carbonitrile typically involves the borylation of a thiophene derivative. One common method is the Suzuki-Miyaura cross-coupling reaction, where a halogenated thiophene is reacted with a boronic ester in the presence of a palladium catalyst and a base . The reaction conditions often include the use of solvents such as toluene or ethanol and temperatures ranging from 50°C to 100°C.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving the thiophene ring. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reduction reactions may target the cyano group, converting it to an amine. Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: The boronic ester group can participate in various substitution reactions, including the Suzuki-Miyaura cross-coupling reaction, where it reacts with halogenated compounds to form new carbon-carbon bonds.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride (LiAlH4).
Substitution: Palladium catalysts, bases like potassium carbonate, solvents such as toluene or ethanol.
Major Products:
Oxidation: Oxidized thiophene derivatives.
Reduction: Amino-substituted thiophene derivatives.
Substitution: Various substituted thiophene derivatives depending on the halogenated compound used.
Aplicaciones Científicas De Investigación
Chemistry: The compound is widely used in organic synthesis, particularly in the formation of carbon-carbon bonds through cross-coupling reactions. It serves as a key intermediate in the synthesis of complex molecules, including pharmaceuticals and agrochemicals .
Biology: In biological research, boronic esters like this compound are used as enzyme inhibitors. They can form reversible covalent bonds with active site serine residues in enzymes, making them valuable tools in studying enzyme mechanisms and developing enzyme inhibitors.
Medicine: The compound’s ability to participate in cross-coupling reactions makes it useful in the synthesis of drug molecules. It can be used to introduce functional groups that enhance the pharmacological properties of drug candidates.
Industry: In the industrial sector, the compound is used in the production of advanced materials, including polymers and electronic materials. Its role in forming stable carbon-carbon bonds makes it valuable in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 5-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carbonitrile primarily involves its ability to participate in cross-coupling reactions. The boronic ester group can form a complex with a palladium catalyst, facilitating the transfer of the boron-bound group to a halogenated compound. This results in the formation of a new carbon-carbon bond, a key step in many synthetic pathways .
Comparación Con Compuestos Similares
Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate: Similar in structure but with a benzoate group instead of a thiophene ring.
1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole: Contains a pyrazole ring instead of a thiophene ring.
2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: Features a pyridine ring with a methoxy group.
Uniqueness: The uniqueness of 5-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carbonitrile lies in its combination of a thiophene ring, a cyano group, and a boronic ester group. This combination provides a versatile platform for various chemical transformations, making it a valuable compound in synthetic chemistry.
Propiedades
Fórmula molecular |
C12H16BNO2S |
|---|---|
Peso molecular |
249.14 g/mol |
Nombre IUPAC |
5-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carbonitrile |
InChI |
InChI=1S/C12H16BNO2S/c1-8-10(6-9(7-14)17-8)13-15-11(2,3)12(4,5)16-13/h6H,1-5H3 |
Clave InChI |
GEQGVIATGJKVQW-UHFFFAOYSA-N |
SMILES canónico |
B1(OC(C(O1)(C)C)(C)C)C2=C(SC(=C2)C#N)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-(Benzo[d][1,3]dioxol-5-yl)-2-methylthiazole-5-carboxylic acid](/img/structure/B12971076.png)



![1,5-Dihydroimidazo[4,5-C][1,2,6]thiadiazin-4(3h)-One 2,2-Dioxide](/img/structure/B12971089.png)

![1-(3'-Bromo-[1,1'-biphenyl]-4-yl)ethanol](/img/structure/B12971092.png)


![6-Chloro-2-fluoro-1H-benzo[d]imidazole](/img/structure/B12971130.png)

![2-(Difluoromethyl)-3H-imidazo[4,5-b]pyridine-5-carboxylic acid](/img/structure/B12971147.png)
